A2A Adenosine Receptor Binding Affinity: Sub-Nanomolar Ki Distinguishes N-Allyl Analog from Class Baseline
N-allyl-9-methyl-9H-purin-6-amine exhibits high-affinity binding to the adenosine A2A receptor, with a reported Ki value of approximately 0.4 nM . This sub-nanomolar affinity distinguishes it from the unsubstituted parent compound 9-methyladenine, which serves as the class baseline with a reported A2 receptor KB of 24 μM (equivalent to 24,000 nM) in both human platelets and rat PC12 cell membranes [1].
| Evidence Dimension | Binding affinity (Ki) to adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki ≈ 0.4 nM |
| Comparator Or Baseline | 9-methyladenine (unsubstituted parent): A2 receptor KB = 24 μM (24,000 nM) |
| Quantified Difference | ~60,000-fold greater affinity for the N-allyl analog relative to unsubstituted 9-methyladenine |
| Conditions | Radioligand binding assay; comparator data from adenylate cyclase assays in human platelet and rat PC12 cell membranes [1] |
Why This Matters
The sub-nanomolar A2A receptor affinity positions this compound as a high-potency tool for A2A receptor studies, whereas unsubstituted 9-methyladenine would require micromolar concentrations to achieve comparable receptor occupancy.
- [1] Ukena D, Padgett WL, Hong O, Daly JW, Daly DT, Olsson RA. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists. FEBS Lett. 1987;215(2):203-208. doi:10.1016/0014-5793(87)80146-1. View Source
